molecular formula C13H21N5 B11746649 [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11746649
M. Wt: 247.34 g/mol
InChI Key: UZQCOVQOOAZCLD-UHFFFAOYSA-N
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Description

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with amine groups. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-4-6-18-13(8-11(2)15-18)10-14-9-12-5-7-17(3)16-12/h5,7-8,14H,4,6,9-10H2,1-3H3

InChI Key

UZQCOVQOOAZCLD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=NN(C=C2)C

Origin of Product

United States

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